N1-(4-methylbenzo[d]thiazol-2-yl)-N2-(pyridin-4-ylmethyl)oxalamide
Description
N1-(4-methylbenzo[d]thiazol-2-yl)-N2-(pyridin-4-ylmethyl)oxalamide is a synthetic oxalamide derivative featuring a benzo[d]thiazole core substituted with a methyl group at the 4-position and a pyridin-4-ylmethyl moiety. Oxalamides are known for their versatility in medicinal chemistry, acting as protease inhibitors, antiviral agents, and flavoring compounds due to their structural adaptability and metabolic stability . This compound’s design likely aims to optimize binding interactions with biological targets, leveraging the electron-rich thiazole and pyridine rings for enhanced π-π stacking or hydrogen bonding .
Properties
IUPAC Name |
N'-(4-methyl-1,3-benzothiazol-2-yl)-N-(pyridin-4-ylmethyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O2S/c1-10-3-2-4-12-13(10)19-16(23-12)20-15(22)14(21)18-9-11-5-7-17-8-6-11/h2-8H,9H2,1H3,(H,18,21)(H,19,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYLPKQNLWCAXAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=N2)NC(=O)C(=O)NCC3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(4-methylbenzo[d]thiazol-2-yl)-N2-(pyridin-4-ylmethyl)oxalamide typically involves the coupling of 4-methylbenzo[d]thiazole-2-amine with pyridine-4-carboxaldehyde, followed by the formation of the oxalamide linkage. The reaction conditions often include the use of a suitable solvent like ethanol or methanol and a catalyst such as triethylamine. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. The purification of the final product is typically achieved through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
N1-(4-methylbenzo[d]thiazol-2-yl)-N2-(pyridin-4-ylmethyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole and pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole or pyridine rings .
Scientific Research Applications
N1-(4-methylbenzo[d]thiazol-2-yl)-N2-(pyridin-4-ylmethyl)oxalamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and anticancer properties.
Medicine: Potential therapeutic agent for treating infections and cancer.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N1-(4-methylbenzo[d]thiazol-2-yl)-N2-(pyridin-4-ylmethyl)oxalamide involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and proteins, inhibiting their activity. This inhibition can lead to the disruption of essential biological processes in microorganisms or cancer cells, resulting in their death or reduced proliferation .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogues in Antiviral Research
N1-(4-chlorophenyl)-N2-((5-(2-hydroxyethyl)-4-methylthiazol-2-yl)(pyrrolidin-2-yl)methyl)oxalamide (15) :
- Structural Differences : Replaces the pyridin-4-ylmethyl group with a pyrrolidin-2-ylmethyl-thiazole hybrid and a 4-chlorophenyl substituent.
- Functional Impact : Exhibits antiviral activity against HIV-1 (EC50 = 0.8 μM) attributed to the chlorophenyl group’s hydrophobicity and the thiazole-pyrrolidine motif’s conformational flexibility .
- Physicochemical Data : Molecular weight = 422.12 g/mol, HPLC purity = 95.0% .
N1-(3-chloro-4-fluorophenyl)-N2-(4-methoxyphenethyl)-oxalamide (28) :
- Structural Differences : Substitutes the thiazole ring with a 3-chloro-4-fluorophenyl group and a 4-methoxyphenethyl chain.
- Functional Impact : Targets cytochrome P450 4F11, with enhanced metabolic stability due to the electron-withdrawing Cl/F substituents .
- Physicochemical Data : Molecular weight = 351.1 g/mol, NMR-confirmed regioselectivity .
Thiazole-Based Analogues
- N-[4-(4-methoxyphenyl)-thiazol-2-yl]-N1-(4,5,6,7-tetrahydro-3H-azepin-2-yl)-hydrazine hydrobromide :
Comparative Analysis of Key Properties
Table 2: Structural Motifs and Functional Outcomes
Biological Activity
N1-(4-methylbenzo[d]thiazol-2-yl)-N2-(pyridin-4-ylmethyl)oxalamide is a synthetic organic compound that combines a benzothiazole ring system with a pyridine moiety through an oxalamide linkage. This unique structure suggests potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.
Synthesis of this compound
The synthesis of this compound typically involves the following steps:
- Preparation of 4-methylbenzo[d]thiazole-2-amine : This intermediate is synthesized by reacting 4-methylbenzo[d]thiazole with an appropriate amine.
- Formation of the oxalamide derivative : The 4-methylbenzo[d]thiazol-2-ylamine is reacted with oxalyl chloride to create the oxalamide structure.
- Introduction of the pyridin-4-ylmethyl group : This is achieved through nucleophilic substitution using pyridin-4-ylmethylamine.
The overall reaction can be summarized as follows:
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. Preliminary studies indicate that compounds with similar structures have shown significant inhibitory effects on acetylcholinesterase (AChE), which is crucial for neurotransmission and memory function.
Case Studies and Research Findings
- Acetylcholinesterase Inhibition : A study on related benzothiazole derivatives demonstrated strong AChE inhibitory activity, with IC50 values as low as 2.7 µM for some derivatives . This suggests that this compound may exhibit similar or enhanced activity due to its structural properties.
- Antimicrobial Activity : Compounds containing thiazole and pyridine rings have been reported to possess antimicrobial properties. For instance, derivatives similar to this compound have shown effectiveness against various bacterial strains, indicating potential applications in treating infections.
- Cytotoxicity Studies : In vitro assays have indicated that related compounds exhibit cytotoxic effects against cancer cell lines, suggesting that the oxalamide-linked structure may enhance bioactivity through mechanisms such as apoptosis induction or cell cycle arrest .
Comparative Analysis
| Compound Name | Structure Features | Biological Activity | IC50 (µM) |
|---|---|---|---|
| This compound | Benzothiazole + Pyridine | AChE Inhibition, Antimicrobial | TBD |
| 3i (related compound) | Benzothiazole + Coumarin | Strong AChE Inhibition | 2.7 |
| N-(benzo[d]thiazol-2-yl)-phenyl(2-piperidinylethylamino)benzamide | Benzothiazole + Phenyl | Anti-inflammatory | TBD |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
